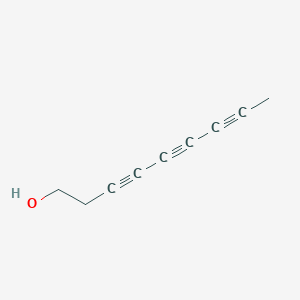
Nona-3,5,7-triyn-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nona-3,5,7-triyn-1-OL is a chemical compound with the molecular formula C₉H₈O. It is characterized by the presence of three triple bonds (alkyne groups) and a hydroxyl group (-OH) attached to a nine-carbon chain.
准备方法
Synthetic Routes and Reaction Conditions
Nona-3,5,7-triyn-1-OL can be synthesized through various chemical methods. One common approach involves the reaction of 1,4-dibromobutyne with monosubstituted acetylene alcohols, such as propargyl alcohol, in the presence of a catalytic system consisting of copper(I) bromide (CuBr), triethylamine (Et₃N), and potassium carbonate (K₂CO₃). This reaction typically occurs at temperatures between 55-60°C in dimethylformamide (DMF) solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient catalytic systems and optimized reaction conditions can facilitate large-scale production.
化学反应分析
Types of Reactions
Nona-3,5,7-triyn-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Nona-3,5,7-triyn-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of Nona-3,5,7-triyn-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of multiple triple bonds and a hydroxyl group allows it to participate in diverse chemical reactions, influencing its activity and interactions .
相似化合物的比较
Similar Compounds
3,5,7-Octatriyn-1-ol: Similar in structure but with one less carbon atom.
Nona-3,4-diene-6,8-diyn-1-ol: Contains both double and triple bonds, offering different reactivity.
Uniqueness
Nona-3,5,7-triyn-1-OL is unique due to its specific arrangement of triple bonds and the presence of a hydroxyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
属性
CAS 编号 |
54542-18-6 |
|---|---|
分子式 |
C9H8O |
分子量 |
132.16 g/mol |
IUPAC 名称 |
nona-3,5,7-triyn-1-ol |
InChI |
InChI=1S/C9H8O/c1-2-3-4-5-6-7-8-9-10/h10H,8-9H2,1H3 |
InChI 键 |
OMYDFQNJZABHNO-UHFFFAOYSA-N |
规范 SMILES |
CC#CC#CC#CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


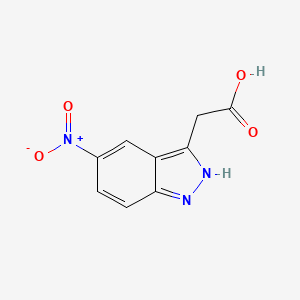
![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
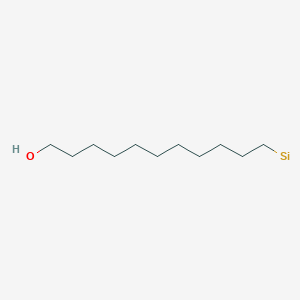
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)


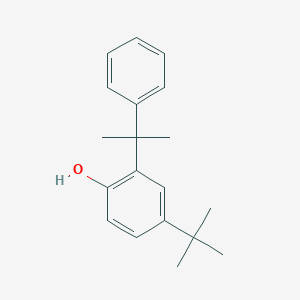
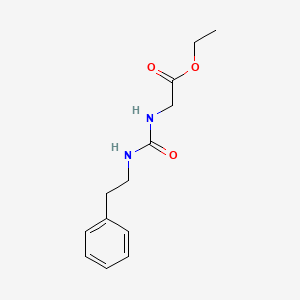


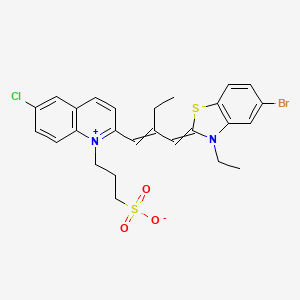

![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
